molecular formula C11H16ClN B2545941 1-(4-Chlorophenyl)-3-methylbutan-1-amine CAS No. 91428-42-1

1-(4-Chlorophenyl)-3-methylbutan-1-amine

Cat. No.: B2545941
CAS No.: 91428-42-1
M. Wt: 197.71
InChI Key: PGWGGHJHFDCJDR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of amines It features a 4-chlorophenyl group attached to a butan-1-amine backbone, with a methyl group at the third position

Mechanism of Action

Target of Action

Similar compounds have been reported to target specific enzymes or receptors in the body, which play crucial roles in various biological processes .

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical properties of the compound .

Biochemical Pathways

1-(4-Chlorophenyl)-3-methylbutan-1-amine may affect various biochemical pathways. For instance, similar compounds have been reported to influence the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . The affected pathways and their downstream effects would depend on the specific targets of the compound .

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, similar compounds have been reported to be stable in aqueous solution in the dark at certain pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-methylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with 3-methylbutan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-methylbutan-1-amine: Similar structure with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-3-methylbutan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    1-(4-Methylphenyl)-3-methylbutan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-3-methylbutan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other substituents.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGGHJHFDCJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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